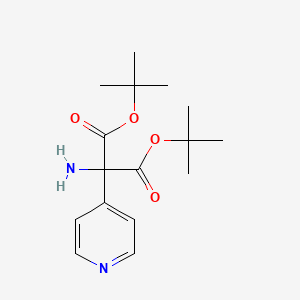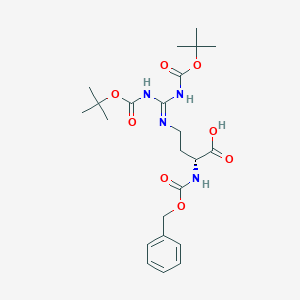
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide is a chemical compound with a unique structure that includes a pyrazine ring substituted with a carboxamide group and a 1,3-dihydroxypropan-2-yloxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the desired functional groups. One common method involves the use of 1,3-dihydroxypropan-2-yloxymethyl chloride as a starting material, which reacts with pyrazine-2-carboxamide under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl or aryl ethers.
科学的研究の応用
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral DNA synthesis. The compound’s hydroxyl and carboxamide groups allow it to form hydrogen bonds with target enzymes, thereby inhibiting their activity .
類似化合物との比較
Similar Compounds
Ganciclovir: An antiviral compound with a similar structure, used to treat cytomegalovirus infections.
Acyclovir: Another antiviral agent with structural similarities, used to treat herpes simplex virus infections.
Uniqueness
4-(1,3-Dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form multiple hydrogen bonds makes it particularly effective in binding to and inhibiting target enzymes, setting it apart from other similar compounds.
特性
分子式 |
C9H13N3O5 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC名 |
4-(1,3-dihydroxypropan-2-yloxymethyl)-3-oxopyrazine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O5/c10-8(15)7-9(16)12(2-1-11-7)5-17-6(3-13)4-14/h1-2,6,13-14H,3-5H2,(H2,10,15) |
InChIキー |
GIGGCWHCLJPFPW-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)C(=N1)C(=O)N)COC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















